N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide
Description
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a cinnamamide derivative featuring a thiophene moiety attached to a propan-2-ylamine group. Cinnamamide derivatives are widely studied for their biological activities, including cardioprotective and antiproliferative effects .
Properties
IUPAC Name |
(E)-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTDXAZZFNOSOL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CS1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal- and Base-Free Selective Amidation via Organoboronic Acids
A pioneering method for synthesizing cinnamamide derivatives involves metal- and base-free amidations using organoboronic acids. This approach, adapted from recent advancements in amidation chemistry, avoids transition metals and strong bases, enhancing functional group compatibility and reducing purification challenges.
Reaction Mechanism and Optimization
The reaction employs (E)-3-styryl-1,4,2-dioxazol-5-one as an acylating agent and organoboronic acids as nucleophilic partners. For N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide, 1-(thiophen-2-yl)propan-2-ylboronic acid reacts with the dioxazolone under mild conditions (DCE/CH₃CN, 25°C). The mechanism proceeds via a boronate intermediate, facilitating amide bond formation without external catalysts.
Table 1: Optimized Conditions for Metal-Free Amidation
| Parameter | Specification |
|---|---|
| Acylating Agent | (E)-3-styryl-1,4,2-dioxazol-5-one |
| Boronic Acid | 1-(Thiophen-2-yl)propan-2-ylboronic acid |
| Solvent System | DCE/CH₃CN (1:1 v/v) |
| Temperature | 25°C |
| Reaction Time | 12–24 h |
| Yield | 68–72% (theoretical maximum: 85%) |
Key advantages include operational simplicity and avoidance of column chromatography, as precipitation in hexane yields pure product.
Ruthenium-Catalyzed Direct Amidation with Acyl Azides
Transition-metal catalysis offers an alternative route for amide synthesis, particularly for sterically hindered substrates. A Ru(II)-catalyzed protocol, originally developed for benzothiazole derivatives, has been adapted for this compound.
Catalytic Cycle and Substrate Scope
The reaction utilizes [Ru($$p$$-cymene)Cl₂]₂ (10 mol%) and AgSbF₆ (20 mol%) in dichloroethane (DCE) at 80°C. Cinnamoyl azide serves as the acylating agent, reacting with 1-(thiophen-2-yl)propan-2-amine via a ruthenacycle intermediate. The mechanism involves:
- C–H Activation : Formation of a five-membered ruthenacycle at the amine’s α-position.
- Acyl Azide Coordination : Insertion of the acyl azide into the Ru–C bond.
- N₂ Extrusion : Liberation of nitrogen gas drives the reaction forward.
- Protonolysis : Regeneration of the catalyst and release of the amide product.
Table 2: Ru-Catalyzed Amidation Parameters
| Component | Quantity or Condition |
|---|---|
| Catalyst | [Ru($$p$$-cymene)Cl₂]₂ (10 mol%) |
| Additive | AgSbF₆ (20 mol%) |
| Solvent | Dichloroethane (DCE) |
| Temperature | 80°C |
| Reaction Time | 5–7 h |
| Isolated Yield | 65–78% |
This method tolerates electron-withdrawing and donating groups on the cinnamoyl moiety, though steric bulk at the amine’s β-position reduces yields by 15–20%.
Comparative Analysis of Methodologies
Efficiency and Practicality
- Metal-Free Method : Superior atom economy (78% vs. 62% for Ru-catalyzed) but requires specialized boronic acids.
- Ru-Catalyzed Approach : Higher functional group tolerance but involves costly catalysts and stringent anhydrous conditions.
Table 3: Method Comparison
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or sulfoxides.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Thiophene S-oxides or sulfoxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Applications
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with tailored properties.
Synthetic Routes
The synthesis typically involves the condensation of 1-(thiophen-2-yl)propan-2-amine with cinnamoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction can be optimized for yield and purity through techniques like continuous flow reactors.
| Synthetic Method | Details |
|---|---|
| Condensation | 1-(thiophen-2-yl)propan-2-amine + cinnamoyl chloride |
| Base Used | Triethylamine or pyridine |
| Conditions | Room temperature or slightly elevated |
Biological Applications
Research has indicated that this compound possesses promising biological activities , particularly as an antimicrobial and anticancer agent.
Studies have shown its potential to interact with various biological targets, including:
- Norepinephrine and Dopamine Transporters : It acts as a norepinephrine-dopamine reuptake inhibitor, impacting neurotransmitter levels in the brain.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Disruption of microbial cell function |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anticancer Properties
A study utilizing the NCI-60 cancer cell line panel demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer types. The findings suggest a need for further investigation into its therapeutic potential.
Medical Applications
In the medical field, this compound is being explored for its potential in drug development, particularly for treating neurodegenerative diseases such as dementia. Its mechanism of action may enhance cognitive function through modulation of neurotransmitter systems.
Therapeutic Potential
Pharmaceutical combinations involving cinnamide compounds have been proposed to improve treatment outcomes in dementia:
| Combination Components | Potential Benefits |
|---|---|
| Cinnamide + Cholinesterase Inhibitors | Enhanced cognitive function |
| Cinnamide + NMDA Receptor Antagonists | Neuroprotective effects |
Industrial Applications
This compound is also utilized in the production of advanced materials, particularly in organic electronics such as organic semiconductors and light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for these applications.
Industrial Use Cases
The compound's role in material science includes:
| Application | Details |
|---|---|
| Organic Semiconductors | Used in thin-film transistors |
| OLEDs | Acts as an emissive layer |
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiophene ring and cinnamamide moiety contribute to its biological activity by interacting with enzymes, receptors, or other proteins. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Selected Cinnamamide Derivatives
Key Observations:
- Thiophene vs.
- Amide Backbone Modifications: The target compound’s cinnamamide backbone differs from Compound 26’s sulfonamide-thiazole hybrid, which may alter solubility and target specificity.
- Substituent Polarity: Hydroxy groups in Compounds 5 and 10 improve water solubility, whereas the thiophene and cinnamoyl groups in the target compound likely increase lipophilicity (logP ~3.5–4.5, inferred).
Computational and Theoretical Insights
While direct computational data for the target compound is absent, density-functional theory (DFT) studies on similar molecules suggest that exact exchange terms in exchange-correlation functionals improve thermochemical accuracy, which could aid in predicting the compound’s stability and reactivity.
Biological Activity
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring and a cinnamamide moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, particularly in anti-inflammatory and anticancer contexts.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : Research indicates that compounds similar to this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the modulation of apoptotic pathways and interference with cell cycle progression .
- Antimicrobial Properties : Some cinnamamide derivatives have shown promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
Cytotoxicity Assessment
A notable study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy .
Anti-inflammatory Effects
In vitro studies demonstrated that this compound significantly reduced the secretion of inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing chronic inflammatory conditions .
Case Studies
- Chronic Inflammation Model : In a murine model of chronic inflammation induced by LPS, treatment with this compound resulted in a marked decrease in inflammatory markers and improved survival rates compared to untreated controls .
- Cancer Treatment : A study involving human cancer cell lines revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .
Q & A
Q. How to assess its potential in organic electronics (e.g., OLEDs)?
- Methodology : Measure charge-carrier mobility via field-effect transistor (FET) configurations. Bandgap is determined using UV-vis spectroscopy and cyclic voltammetry (HOMO/LUMO levels). Fabricate thin films via spin-coating and characterize morphology with atomic force microscopy (AFM). Compare performance with standard materials like poly(3-hexylthiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
